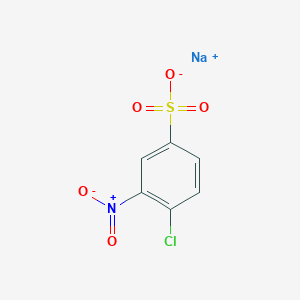

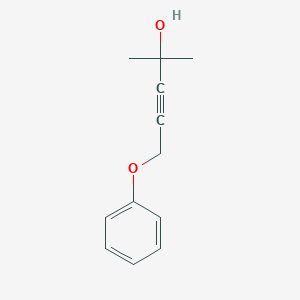

(2-Ethoxy-5-methoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-Ethoxy-5-methoxyphenyl)acetic acid is a chemical compound that is related to various other compounds with similar structures and functionalities. While the specific compound is not directly studied in the provided papers, there are several related compounds that can give insights into its chemical behavior and properties. For instance, (3-Methoxyphenyl)acetic acid is a structurally similar compound that has been found to crystallize in the monoclinic space group and forms dimers in the crystalline state through hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions or cyclization processes. For example, a series of 1,3,4-thiadiazole derivatives of a related compound were synthesized by cyclization with thiosemicarbazide . Another study describes a one-step approach for the synthesis of a benzofuran derivative through a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . These methods could potentially be adapted for the synthesis of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, 1H NMR, and mass analysis . X-ray crystallography has also been used to determine the structure of similar compounds . These techniques could be employed to analyze the molecular structure of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions. For instance, racemic mixtures have been hydrolyzed using bacterial species as biocatalysts, which was found to be stereoselective . Electrophilic substitution reactions, such as bromination, have been studied in five-membered heterocyclic systems with methoxycarbonyl derivatives . These reactions provide a basis for understanding the reactivity of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For example, the crystal structures of phenoxyalkanoic acids and their complexes have been determined, revealing information about hydrogen bonding and stereochemistry . The determination of absolute configuration of stereoisomers through NMR chemical shifts has also been reported . These studies contribute to a deeper understanding of the physical and chemical properties that (2-Ethoxy-5-methoxyphenyl)acetic acid may exhibit.

科学的研究の応用

Chiral Auxiliaries and Derivatizing Agents

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to (2-ethoxy-5-methoxyphenyl)acetic acid, has been studied for its potential as a versatile chiral phosphonic auxiliary, evident in 31P NMR. Preliminary research indicates its usefulness as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

Cross-linking Reagents in Bioconjugation

The synthesis and application of heterobifunctional cross-linking reagents incorporating polyoxyethylene chains, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid], have been described. These reagents are used for coupling peptides to liposomes, offering a hydrophilic spacer arm to improve accessibility and reduce intrinsic immunogenicity, which is crucial for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Palladium-Catalyzed Arylation

Research on the palladium-catalyzed α-arylation of carboxylic acid derivatives with Grignard reagents has shown that compounds like (4-methoxyphenyl)acetic acid can be efficiently diarylated to produce diarylacetic acids. This process involves deprotonation followed by reaction with aryl halides, illustrating the potential of (2-ethoxy-5-methoxyphenyl)acetic acid derivatives in organic synthesis (Tanaka, Tanaka, & Mori, 2014).

Stereochemical Analysis of Sulfoxides

(S)-α-Methoxyphenyl acetic acid (MPAA) has been employed as a chiral NMR shift reagent for the stereochemical analysis of sulfoxides, demonstrating the utility of α-methoxyaryl acetic acids in determining enantiomeric purity and absolute configuration of various sulfoxides. This application highlights the role of similar compounds in analytical chemistry (Buist, Marecak, Holland, & Brown, 1995).

Biotransformations and Stereochemistry

The biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to (2-ethoxy-5-methoxyphenyl)acetic acid, have been explored to determine the absolute configuration of all its stereoisomers. The study used bacterial species as biocatalysts to achieve stereoselective hydrolysis, contributing to the understanding of the stereochemistry of organophosphorus compounds (Majewska, 2015).

特性

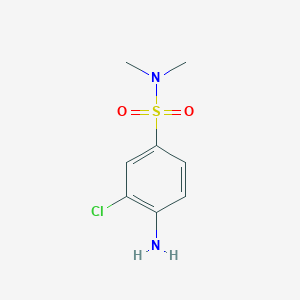

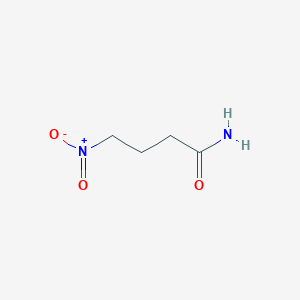

IUPAC Name |

2-(2-ethoxy-5-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSZAKPEASKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-5-methoxyphenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)